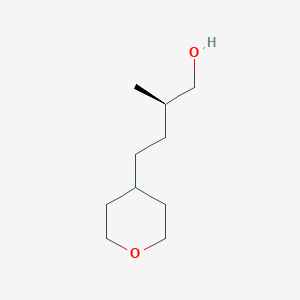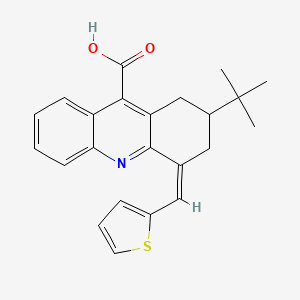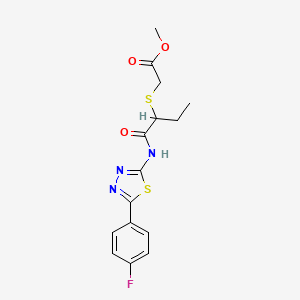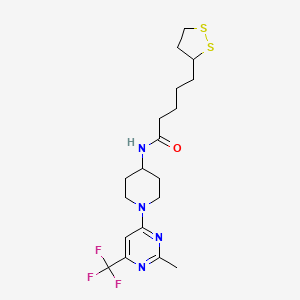
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as DFO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and mechanisms of action.
Aplicaciones Científicas De Investigación
Highly Sensitive Probes for Metal Ion Detection
This compound has been utilized as a highly sensitive probe for the detection of metal ions, such as Chromium (Cr³⁺), in biological and environmental samples. For instance, a coumarin–pyrazolone probe, synthesized from this compound, demonstrated quick and significant quenching of fluorescence upon complexation with Cr³⁺ ions, highlighting its application in the sensitive detection of these ions in living cells (Mani et al., 2018). Theoretical calculations supported the observed photophysical changes, confirming the compound's utility as a fluorescent probe for metal ion detection in dimethyl sulfoxide medium.
Energetic Materials Development
The structural framework of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is conducive to the synthesis of nitrogen-rich energetic compounds. These compounds, integrating tetrazolyl, dinitromethyl, and furoxan groups, have been characterized by their high heats of formation and detonation performances, suggesting potential applications as secondary explosives or green primary explosives. The comprehensive characterization of these compounds through IR, NMR, and X-ray diffraction studies has indicated their superiority to traditional explosives like RDX, showcasing their potential as high-performance energetic materials with promising applications in military and aerospace engineering (Liu et al., 2018).
Antioxidant and Anti-inflammatory Properties
Chromenyl derivatives with structures related to this compound have demonstrated significant antioxidant and anti-inflammatory properties. These compounds, isolated from marine organisms, exhibited activities comparable to α-tocopherol in radical scavenging assays and showed higher anti-5-lipoxygenase activity than ibuprofen, highlighting their therapeutic potential in medicinal applications (Joy & Chakraborty, 2017).
Fluorescent Sensing and Detection in Biological Systems
Compounds synthesized from this compound have been developed as fluorescent probes for the ratiometric detection of ions like Zn²⁺ in biological systems. These probes have shown high sensitivity and selectivity towards Zn²⁺, demonstrating rapid and discernible fluorescence responses, which could be utilized for real-time sensing and monitoring of metal ions in environmental and biological contexts (Li et al., 2017).
Propiedades
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-22(4-2)13-8-7-12-10-14(19(23)25-16(12)11-13)17-20-21-18(26-17)15-6-5-9-24-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQLGRISPLYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)
![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2602677.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)


![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)
![(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2602690.png)